Sialic acid lactone

Description

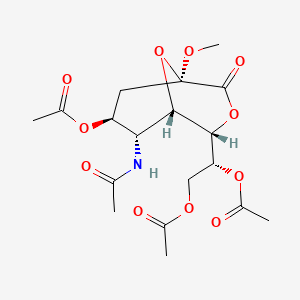

Structure

3D Structure

Properties

CAS No. |

116897-96-2 |

|---|---|

Molecular Formula |

C18H25NO11 |

Molecular Weight |

431.4 g/mol |

IUPAC Name |

[(2R)-2-[(1S,2S,5R,7S,8R)-8-acetamido-7-acetyloxy-5-methoxy-4-oxo-3,9-dioxabicyclo[3.3.1]nonan-2-yl]-2-acetyloxyethyl] acetate |

InChI |

InChI=1S/C18H25NO11/c1-8(20)19-14-12(27-10(3)22)6-18(25-5)17(24)29-15(16(14)30-18)13(28-11(4)23)7-26-9(2)21/h12-16H,6-7H2,1-5H3,(H,19,20)/t12-,13+,14+,15+,16-,18+/m0/s1 |

InChI Key |

CWJDLYOTRDFZEG-DGPLXJDWSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@]2(C(=O)O[C@@H]([C@H]1O2)[C@@H](COC(=O)C)OC(=O)C)OC)OC(=O)C |

Canonical SMILES |

CC(=O)NC1C(CC2(C(=O)OC(C1O2)C(COC(=O)C)OC(=O)C)OC)OC(=O)C |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of Sialic Acid Lactones

Stereoselective Synthesis of Intramolecular Sialic Acid Lactones

The stereoselective synthesis of intramolecular sialic acid lactones is a challenging yet crucial aspect of glycochemistry, enabling access to specific isomers for biological studies and as synthetic precursors. The primary forms of these lactones are the 1,4-, 1,7-, and γ-lactones, each requiring distinct synthetic methodologies to control the regioselectivity and stereoselectivity of the lactonization process. nih.gov

Synthesis of 1,4-Sialic Acid Lactones

The 1,4-lactone of sialic acid, a bicyclic compound, has been a target of synthetic efforts, often yielding protected forms that are valuable for further chemical modifications. nih.govresearchgate.net While no 1,4-lactone of N-acetylneuraminic acid (Neu5Ac) has been identified in nature, they can be formed from the rearrangement of 1,7-lactones under acidic or basic conditions. researchgate.net

One notable approach to the synthesis of a protected 1,4-lactone involves the treatment of Neu5Ac with an excess of base in the presence of benzyl bromide, which leads to a polyhydroxylated 1,4-lactone. researchgate.netresearchgate.net Subsequent acetylation can then yield the fully protected derivative. researchgate.net Another strategy reported by Ogura's group involved the acylation of Neu5Ac using reagents like benzoyl chloride, pivaloyl chloride, or ethyl chloroformate, which resulted in the isolation of protected 1,4- and 1,7-bicyclic lactones. nih.gov Gervay's group later utilized these protected 1,4-lactones as starting materials for the synthesis of amino acid-NeuAc saccharopeptides. nih.gov They synthesized mixtures of protected 1,4- and 1,7-lactones from Neu5Ac or its 2-O-methyl derivative. nih.gov

The reactions of N-acetylneuraminic acid with benzyl, allyl, and methyl halides in the presence of excess cesium carbonate have been shown to produce the corresponding N-acetyl-2-O-alkyl-3,5-dideoxy-D-glycero-D-galacto-2-noneno-1,4-lactones in good yields. researchgate.net The structures and stereochemistry of these 1,4-lactonic sialic acid derivatives were confirmed using infrared and proton nuclear magnetic resonance spectra, as well as X-ray crystal analysis. researchgate.net

Synthesis of 1,7-Sialic Acid Lactones

The 1,7-lactones of sialic acids are of particular interest as they have been identified in biological samples and are implicated in various physiological and pathological processes. nih.govnih.gov Their synthesis has been a focal point of research to obtain authentic standards for biological and analytical studies. mdpi.com

Historically, the peracetylation of Neu5Ac was found to produce the 1,7-lactone of Neu5Ac as a minor by-product. nih.gov Ogura's group conducted in-depth studies on protected 1,4- and 1,7-bicyclic lactones, isolating them after subjecting Neu5Ac to various acylating conditions. nih.gov

A significant advancement in the synthesis of 1,7-lactones was the development of chemoselective methods. One such method involves a two-step process starting with the treatment of the free sialic acid with benzyloxycarbonyl chloride (CbzCl), followed by hydrogenolysis of the resulting 2-benzyloxycarbonyl 1,7-lactone. researchgate.netacs.orgnih.gov This approach has been successfully applied to the synthesis of the 1,7-lactones of N-acetylneuraminic acid, N-glycolylneuraminic acid, and 3-deoxy-d-glycero-d-galacto-nononic acid. researchgate.netnih.gov The use of CbzCl is key to the chemoselectivity as it does not react with the secondary hydroxyl groups, thus favoring the formation of the more stable 1,7-lactone. acs.org

The stability of 1,7-lactones is a critical consideration, as they are known to be unstable in protic solvents and can rearrange to the more stable γ-lactone under acidic or basic hydrolysis conditions. researchgate.netnih.gov

Synthesis of γ-Sialic Acid Lactones

The γ-lactone of sialic acid, while initially studied as a synthetic intermediate, has gained more attention recently due to its formation during the degradation of 1,7-sialic acid lactones. nih.gov An efficient synthesis of the γ-lactone-type sialic acid has been achieved from the corresponding sialic ester. nih.govtandfonline.comjst.go.jp This γ-lactone can be reconstructed back to the sialic ester in high yield. nih.govtandfonline.com

More recently, it was discovered that the bicyclic 1,7-lactone of Neu5Ac can rearrange into the γ-lactone. nih.gov This transformation is rationalized by considering the conformational flexibility of the sialic acid backbone. nih.gov

Chemoselective Approaches to Sialic Acid Lactone Formation

Chemoselectivity is paramount in the synthesis of sialic acid lactones to avoid the formation of undesired isomers and to minimize the need for extensive protecting group manipulations. nih.govmdpi.com A highly effective chemoselective synthesis of 1,7-sialic acid lactones utilizes benzyloxycarbonyl chloride (CbzCl). researchgate.netacs.orgnih.gov This reagent selectively activates the carboxylic acid group for lactonization without acylating the hydroxyl groups, leading exclusively to the formation of the 1,7-lactone. acs.org This contrasts with other acylation methods where mixtures of 1,4- and 1,7-lactones are often observed, particularly when the 7-hydroxyl group is acylated. acs.org

The rationale behind this selectivity lies in the reactivity of CbzCl, which is sufficient to activate the carboxylic acid but not the secondary alcohols under the reaction conditions. researchgate.net This method provides a straightforward, two-step procedure to access the free 1,7-lactones of various sialic acids after a final hydrogenolysis step to remove the benzyloxycarbonyl group. researchgate.netacs.org The development of such chemoselective strategies has been instrumental in making these important molecules more accessible for research. mdpi.com

Preparation of this compound Derivatives and Analogs

The preparation of derivatives and analogs of sialic acid lactones, particularly in their protected forms, is crucial for their use as synthetic intermediates and for probing their biological functions. nih.gov

Protected Forms of Sialic Acid Lactones

Protected sialic acid lactones are often more stable and easier to handle than their free counterparts, making them valuable building blocks in complex carbohydrate synthesis. nih.gov As mentioned earlier, the acylation of Neu5Ac with various reagents leads to protected 1,4- and 1,7-bicyclic lactones. nih.gov For instance, Ogura's group isolated several protected lactones using benzoyl chloride, pivaloyl chloride, and ethyl chloroformate. nih.gov

Gervay's group also synthesized protected 1,4- and 1,7-lactones and demonstrated their utility by using the 1,4-protected compounds as precursors for the synthesis of novel saccharopeptides. nih.gov The synthesis of the acetylated γ-lactone of Neu5Ac by Zbiral and Schmid is another example of the preparation of a protected lactone derivative. nih.gov

The choice of protecting groups is critical and depends on the desired subsequent transformations. The development of methods for the regioselective protection of the various hydroxyl groups of sialic acids is an active area of research. consensus.app

Data Tables

Table 1: Synthetic Approaches to Sialic Acid Lactones

| Lactone Type | Starting Material | Key Reagents | Product | Key Findings |

| 1,4-Lactone (Protected) | Neu5Ac | Benzyl bromide, base, then acetylation | Acetylated 1,4-lactone | Provides a route to protected 1,4-lactones. researchgate.netresearchgate.net |

| 1,4-Lactone (Protected) | Neu5Ac | Acylating agents (e.g., benzoyl chloride) | Protected 1,4- and 1,7-lactones | Acylation can lead to mixtures of lactone isomers. nih.gov |

| 1,7-Lactone | Free Sialic Acids | 1. CbzCl, 2. H₂, Pd/C | Free 1,7-Lactone | A chemoselective, two-step synthesis. researchgate.netacs.orgnih.gov |

| γ-Lactone (Acetylated) | Neu5Ac derivative | Acetylation, then NBS | Acetylated γ-lactone | A classic method for synthesizing the protected γ-lactone. nih.gov |

| γ-Lactone | Sialic ester | - | γ-lactone | Efficient synthesis from the corresponding ester. nih.govtandfonline.comjst.go.jp |

| γ-Lactone | 1,7-Lactone of Neu5Ac | - | γ-lactone | Demonstrates the rearrangement of the 1,7-lactone. nih.gov |

Bis(sialic acid) Lactone and Other Complex Derivatives

The synthesis of more complex structures involving sialic acid lactones, such as bis(sialic acid) derivatives, represents a significant challenge in carbohydrate chemistry. These intricate molecules, comprising two sialic acid residues where one is lactonized, are of interest for their potential as advanced intermediates in the synthesis of complex glycoconjugates and as tools for studying the biological roles of sialic acid clusters.

The construction of a bis(sialic acid) framework is a key step, which has been achieved through the sialylation of a suitably protected sialic acid acceptor. In a notable synthetic approach, a bis(sialic acid) derivative was prepared by reacting a sialic acid donor with a protected sialic acid acceptor. Specifically, methyl [2-(trimethylsilyl)ethyl 5-acetamido-9-azido-4-O-benzoyl-3,5,9-trideoxy-D-glycero-α-D-galacto-2-nonulopyranosid]onate was sialylated with methyl (ethyl 5-acetamido-4,7,8,9-tetra-O-acetyl-2-thio-3-(phenylthio)-2,3,5-trideoxy-D-erythro-α-L-gluco-2-nonulopyranosid)onate to yield the corresponding bis(sialic acid) derivative figshare.com. This reaction furnished the dimeric structure, which could then be further manipulated.

Following the formation of the bis(sialic acid) backbone, the generation of a lactone ring on one of the sialic acid units is a critical transformation. While the direct synthesis of a bis(sialic acid) lactone from its linear precursor is a complex undertaking, its existence has been confirmed through the synthesis and conformational analysis of a related compound, a bis(sialic acid) 8,9-lactam figshare.com. The synthesis of this lactam involved the initial preparation of the aforementioned bis(sialic acid) derivative. Subsequent deprotection and chemical modifications, including the reduction of an azido group to an amino group, led to the formation of the 8,9-lactam figshare.com.

Crucially, the conformational analysis of the synthesized bis(sialic acid) 8,9-lactam was performed in comparison to its corresponding bis(sialic acid) lactone figshare.com. This comparison implies the successful preparation of the bis(sialic acid) lactone, likely through a lactonization reaction of the bis(sialic acid) precursor. The de-O-acylation of a protected bis(sialic acid) lactone has also been reported, yielding the final lactone for these comparative conformational studies.

The structural similarity between the bis(sialic acid) lactam and lactone, as determined by 1H NMR spectra and energy-minimized structures, highlights the successful synthesis of these complex derivatives and provides insight into their three-dimensional architecture figshare.com.

Table of Key Synthetic Steps for a Bis(sialic acid) Derivative

| Step | Reactant 1 | Reactant 2 | Product | Reference |

| Sialylation | Methyl [2-(trimethylsilyl)ethyl 5-acetamido-9-azido-4-O-benzoyl-3,5,9-trideoxy-D-glycero-α-D-galacto-2-nonulopyranosid]onate | Methyl (ethyl 5-acetamido-4,7,8,9-tetra-O-acetyl-2-thio-3-(phenylthio)-2,3,5-trideoxy-D-erythro-α-L-gluco-2-nonulopyranosid)onate | Bis(sialic acid) derivative | figshare.com |

Structural Characterization and Conformational Analysis of Sialic Acid Lactones

Spectroscopic Methods for Sialic Acid Lactone Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and conformation of sialic acid lactones in solution. bohrium.com By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), detailed insights into the stereochemistry and spatial arrangement of atoms can be obtained.

One-dimensional (1D) ¹H NMR spectroscopy is frequently used to confirm the formation of the lactone ring. For instance, the formation of a C2 lactone intermediate from α2,3-sialyllactose can be monitored by the appearance of characteristic peaks in the ¹H NMR spectrum. nih.govresearchgate.net The correct structure of bicyclic lactones of sialic acids has been successfully elucidated using ¹H-NMR spectroscopy. bohrium.com Complete NMR analysis was instrumental in attributing the structure of a key intermediate in the synthesis of N-acetylneuraminic acid 1,7-lactone. bohrium.com

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), provide further structural details. COSY experiments help to establish the connectivity between protons, while NOESY experiments provide information about protons that are close in space, which is crucial for determining the conformation of the lactone ring and the orientation of its substituents. The stability of 1,7-lactones has been investigated through NMR experiments, which suggested their slow decomposition in neutral or acidic aqueous solutions. bohrium.com

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Intermediates

| Proton | α2,3-sialyllactose (Reference) | C2 Lactone Derivative |

|---|---|---|

| H-3ax | 2.75 | 2.90 |

| H-3eq | 1.80 | 2.25 |

| N-acetyl | 2.05 | 2.10 |

Data sourced from studies on α2,3-sialyllactose and its C2 lactone derivative. nih.govresearchgate.net

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry (MS) is a vital analytical technique for the confirmation of the molecular weight and for obtaining structural information about sialic acid lactones. bohrium.comnih.gov It is often used in conjunction with gas chromatography (GC-MS) or liquid chromatography (LC-MS) for the analysis of complex biological samples. bohrium.comnih.gov

In linkage-specific derivatization reactions, MS is used to differentiate between sialic acid linkage isomers. For example, α2,3-linked sialic acids tend to form lactones, while α2,6-linked sialic acids typically form amide or ester derivatives under the same conditions. nih.govnih.gov This differential reactivity allows for their distinction by mass spectrometry. The formation of a lactone results in a characteristic mass loss of 18.011 Da, corresponding to the loss of a water molecule. researchgate.net

GC-MS has been a key method for the identification and quantification of 1,7-lactones in various biological tissues. bohrium.com However, it has been noted that the derivatization steps in some GC-MS protocols can potentially induce the formation of lactones as artifacts. bohrium.com Therefore, careful validation with authentic standards is crucial for accurate determination. bohrium.com More recent methods using HPLC-MS have been developed for the simultaneous detection of 1,7-lactones and their related compounds, overcoming some of the limitations of previous analytical procedures. nih.gov

Table 2: Mass Spectrometric Data for Sialic Acid Derivatization Products

| Sialic Acid Linkage | Derivatization Product | Mass Change (Da) |

|---|---|---|

| α2,3-linked | Lactone | -18.011 |

| α2,6-linked | Ethyl ester | +28.032 |

Data based on linkage-specific derivatization reactions. researchgate.net

X-ray Crystallography of Sialic Acid Lactones and Complexes

X-ray crystallography provides the most definitive three-dimensional structural information of molecules in their crystalline state. This technique has been applied to determine the precise atomic coordinates of this compound derivatives, offering unambiguous proof of their structure.

The structure of a peracetylated 1,7-bicyclic lactone of 3-deoxy-D-glycero-D-galacto-2-nonulosonic acid (KDN) was clarified using X-ray diffraction analysis. bohrium.com This analysis provided crucial details about the conformation of the bicyclic ring system. While obtaining suitable crystals of free sialic acid lactones can be challenging due to their potential instability, crystallographic studies of their more stable, protected derivatives have been successful. bohrium.com

Furthermore, X-ray crystallography of sialic acid-binding proteins in complex with their ligands can provide insights into the conformation of sialic acids upon binding. Although not directly focused on the lactones themselves, these studies reveal the preferred conformations of the sialic acid backbone, which can inform our understanding of the conformational constraints imposed by lactonization.

Table 3: Crystallographic Data for a Sialic Acid-Binding Protein Complex

| Parameter | Value |

|---|---|

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a = 40.9, b = 97.6, c = 101.6 |

| Resolution (Å) | 1.85 |

Data from the cocrystal of a sialoadhesin fragment with 2,3-sialyllactose. mdpi.com

Computational Approaches to this compound Conformation and Reactivity

Computational methods provide a powerful complement to experimental techniques for studying the conformation and reactivity of sialic acid lactones. These approaches allow for the exploration of the potential energy landscape of the molecule and can predict its dynamic behavior and chemical properties.

Molecular Dynamics Simulations and Force Field Analysis

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational dynamics of sialic acid lactones.

MD simulations, in combination with enhanced sampling techniques, have been used to investigate the conformational freedom of the glycosidic linkage in sialic acids. nih.gov These studies help to validate the force fields used for carbohydrate simulations and can be extended to model the conformational preferences of sialic acid lactones. The GROMOS 53A6GLYC force field has been shown to reproduce experimental observables such as NOEs and ³J coupling constants for sialic acids reasonably well. nih.gov

Simulations of sialidases, enzymes that cleave sialic acids, have revealed significant conformational transitions upon substrate binding. These studies highlight the flexibility of the sialic acid backbone and the importance of specific residues in stabilizing the substrate, which can include lactone intermediates. Understanding these interactions is key to comprehending the role of sialic acid lactones in biological systems.

Table 4: Root Mean Square Deviation (RMSD) of GH33 Sialidase Backbone Atoms in MD Simulations

| System | RMSD (nm) |

|---|---|

| TrSA (Substrate-free) | ~0.29 |

| TrSA (Substrate-bound) | ~0.21 |

| TcTS (Substrate-free) | ~0.19 |

| TcTS (Substrate-bound) | ~0.18 |

Data from comparative MD simulations of GH33 sialidases.

Quantum Mechanical Calculations for Reactivity Prediction

Quantum mechanical (QM) calculations are employed to investigate the electronic structure and reactivity of molecules. These methods can provide valuable insights into the stability of different this compound isomers and the mechanisms of their formation and hydrolysis.

Density functional theory (DFT) calculations have been utilized to study the reaction energies for the formation of sialic acid lactones. These calculations have revealed that the stability of the lactone is a crucial factor in ester-to-amide conversions used in linkage-specific derivatization methods. The energy differences in lactone formation can even be used to distinguish between different branching structures of the galactose linked to the sialic acid.

QM calculations can also be used to explore the reaction pathways of lactone formation and hydrolysis. For example, a proposed mechanism for the formation of a γ-lactone from a 1,7-lactone involves an intramolecular transesterification, the energetics of which can be modeled using QM methods. bohrium.com By predicting transition state energies and reaction barriers, these calculations can help to rationalize the observed reactivity and stability of different sialic acid lactones under various conditions. bohrium.com

Table 5: Application of Quantum Mechanical Calculations to this compound Reactivity

| Computational Method | Application | Key Finding |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of reaction energies for lactone formation. | Lactone stability is critical for efficient ester-to-amide conversion in derivatization reactions. |

| Not Specified | Investigation of the mechanism of γ-lactone formation. | Proposed intramolecular transesterification pathway for the conversion of 1,7-lactone to γ-lactone. |

Findings based on computational studies of this compound reactivity. bohrium.com

Mechanistic Investigations of Sialic Acid Lactone Formation and Interconversion

Intramolecular Lactonization Pathways in Sialic Acids

Sialic acids, a family of nine-carbon α-keto acids, can undergo intramolecular lactonization to form various lactone derivatives. unimi.itnih.govnih.gov This process involves the formation of an ester bond between the carboxylic acid group at the C-1 position and one of the hydroxyl groups within the same molecule. nih.gov The resulting lactones can exist in different ring sizes, with the most common being 1,4-lactones (γ-lactones) and 1,7-lactones. unimi.itnih.govnih.gov

The formation of these intramolecular lactones is a key aspect of sialic acid chemistry, influencing their stability and reactivity. researchgate.netnih.gov The specific lactone formed can depend on the reaction conditions and the structure of the parent sialic acid. unimi.it For instance, the peracetylation of N-acetylneuraminic acid (Neu5Ac) can yield the 1,7-lactone as a byproduct. unimi.it

Non-Enzymatic Mechanisms of Sialic Acid Lactone Formation

The formation of sialic acid lactones can occur spontaneously without enzymatic catalysis, particularly under acidic conditions. researchgate.netnih.gov This acid-catalyzed lactonization is a well-documented phenomenon. researchgate.netnih.gov For example, oligo/polysialic acids readily form lactones in even mildly acidic environments. nih.gov The protonation of the carboxylate group at C-1 facilitates the nucleophilic attack by a hydroxyl group from the same molecule, leading to the formation of a lactone ring. researchgate.net

The rate and extent of non-enzymatic lactonization can be influenced by several factors, including pH and the degree of polymerization of the sialic acid chain. researchgate.netnih.gov Studies have shown that lactonization of α2,8-linked oligo/polysialic acids proceeds through discrete stages, with higher polymers lactonizing more rapidly. nih.gov While this process can occur in glacial acetic acid, it can also happen in weaker acidic solutions like 0.1 N acetic acid. oup.com

Isomerization and Hydrolysis Dynamics of Sialic Acid Lactones

1,7-Lactone to γ-Lactone Rearrangement

The 1,7-lactone of sialic acid is not always the most stable form and can undergo rearrangement to the more stable γ-lactone (1,4-lactone). researchgate.netnih.govresearchgate.net This isomerization is particularly observed under hydrolytic conditions, both acidic and basic. researchgate.net A proposed mechanism for this rearrangement involves the intramolecular transesterification of the 1,7-lactone, where the hydroxyl group at C-4 attacks the carboxyl function at C-1. nih.gov This process highlights the dynamic nature of sialic acid lactones and their ability to interconvert between different isomeric forms. researchgate.net

Lactone Reconversion to Parent Sialic Acid

Sialic acid lactones are generally labile and can be hydrolyzed back to the parent sialic acid. researchgate.netnih.gov The stability of the lactone ring is pH-dependent, and the ring can be opened under both acidic and neutral aqueous conditions. researchgate.netnih.gov For instance, the 1,7-lactone of Neu5Ac has been shown to decompose slowly in neutral or acidic aqueous solutions. researchgate.netnih.gov This reconversion is a crucial consideration in the analysis of sialic acids, as the lactones may not persist in biological media or during analytical procedures. researchgate.netnih.gov The hydrolysis of lactones can be intentionally induced, for example, by treatment with a mild alkali, which rapidly opens the lactone rings. nih.gov

Role of Lactone Intermediates in Linkage-Specific Sialic Acid Derivatization Reactions

Lactone intermediates play a pivotal role in chemical derivatization methods designed to distinguish between different sialic acid linkages, such as α2,3- and α2,6-linkages. jst.go.jpnih.govmdpi.com These methods are crucial for mass spectrometry-based glycan analysis. jst.go.jp The general principle relies on the differential reactivity of the carboxyl groups of sialic acids based on their linkage. jst.go.jp

In the presence of a condensing reagent and a nucleophile (like an alcohol or an amine), α2,6-linked sialic acids react to form stable ester or amide derivatives. jst.go.jpnih.govmdpi.com In contrast, under the same conditions, the carboxyl group of an α2,3-linked sialic acid is sterically hindered from reacting with the external nucleophile and instead undergoes intramolecular dehydration to form a lactone. jst.go.jpnih.gov

This initial lactone formation is often a transient step. nih.gov Due to the limited stability of these lactones, a second reaction step is frequently employed to convert them into more stable amide products through aminolysis. nih.govresearchgate.net This two-step process, often performed as a one-pot reaction, allows for the differential labeling of α2,3- and α2,6-linked sialic acids, enabling their distinction by mass spectrometry. jst.go.jp The efficiency and specificity of these derivatization reactions are highly dependent on the controlled formation and subsequent reaction of the lactone intermediates. acs.orgresearchgate.net

Recent studies have confirmed that prior lactone formation is a prerequisite for the efficient and linkage-specific amidation of α2,3-linked sialic acids. researchgate.netvulcanchem.comresearchgate.net The amidation is believed to proceed predominantly through direct aminolysis of the lactone ring. researchgate.netresearchgate.net

Table of Reaction Conditions for Linkage-Specific Derivatization:

| Derivatization Step | Reagents | α2,3-Linked Sialic Acid Product | α2,6-Linked Sialic Acid Product | Reference |

| Esterification/Lactonization | DMT-MM, Methanol | Lactone | Methyl Ester | jst.go.jpjst.go.jp |

| Esterification/Lactonization | EDC, HOBt, Ethanol | Lactone | Ethyl Ester | jst.go.jpmdpi.com |

| Two-Step Amidation | 1. EDC, HOBt, Ethanol2. Ammonia | Amide | Ethyl Ester | jst.go.jp |

| Two-Step Amidation | 1. Linkage-specific esterification2. p-Toluidine | p-Toluidine derivative | Ethyl Ester | jst.go.jp |

| Aminolysis-SALSA | Amine | Amide (via ring-opening) | Unmodified or Ester | nih.govnih.gov |

Advanced Analytical Methodologies for Sialic Acid Lactone Detection and Quantification

Chromatographic Techniques for Sialic Acid Lactone Profiling

Chromatographic methods coupled with mass spectrometry are powerful tools for the separation and identification of sialic acid lactones.

Recent advancements have led to the development of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the simultaneous detection of sialic acid and its lactone derivatives. researchgate.netnih.gov A notable method allows for the concurrent detection of the 1,7-lactone of N-acetylneuraminic acid (Neu5Ac), its more stable γ-lactone derivative, and Neu5Ac itself. researchgate.netnih.govresearchgate.net This approach utilizes a C18 reversed-phase column and is crucial because traditional methods often fail to recognize the reactivity of these lactones in solution, which can lead to misidentification. researchgate.netnih.gov The instability of the 1,7-lactone, which can rearrange to the γ-lactone or hydrolyze back to Neu5Ac, necessitates analytical methods that can capture these dynamic changes. researchgate.net A fast and simplified sample preparation protocol is essential to minimize the degradation of lactones in aqueous solutions prior to HPLC-MS analysis. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) has been a cornerstone in the analysis of sialic acids, including their lactone forms. mdpi.comresearchgate.net This technique requires the derivatization of the sialic acids to make them volatile. oup.comsci-hub.se A common method involves the derivatization of hydroxyl groups with heptafluorobutyric anhydride (B1165640) (HFBAA). mdpi.comresearchgate.netresearchgate.net This approach has been instrumental in identifying a wide variety of sialic acids. researchgate.net

However, the derivatization process itself can be a source of analytical artifacts. It has been shown that 1,7-sialolactones can be unintentionally generated from their corresponding free sialic acids during the derivatization step with HFBAA. mdpi.com This finding has called for a re-evaluation of previous studies that identified 1,7-lactones in biological samples using this method, as their presence might be a result of the analytical procedure rather than their natural occurrence in the sample. mdpi.com The synthesis of authentic 1,7-sialolactone reference standards and their isotopologues has been crucial in clarifying these analytical challenges and improving the accuracy of GC-MS analysis. acs.org

Mass Spectrometry-Based Strategies for this compound Linkage Discrimination

Mass spectrometry (MS) is a primary tool for the structural characterization of sialylated glycans. Distinguishing between different sialic acid linkages (e.g., α2,3- and α2,6-) is critical, as these linkages have distinct biological roles. mdpi.com Lactonization plays a key role in several MS-based strategies for linkage discrimination.

A common strategy for differentiating sialic acid linkages involves chemical derivatization that proceeds differently depending on the linkage type. nih.gov In the presence of a carbodiimide-based condensing reagent (like EDC) and a catalyst (such as HOBt), α2,6-linked sialic acids react with an external nucleophile (e.g., an alcohol or an amine) to form stable esters or amides. mdpi.comnih.gov Under the same conditions, α2,3-linked sialic acids undergo intramolecular cyclization to form a lactone. mdpi.comnih.govnih.gov This mass difference between the derivatized α2,6-linked sialic acid and the lactonized α2,3-linked sialic acid allows for their discrimination by MS. nih.govjst.go.jp

While the lactone of the α2,3-linked sialic acid is stable enough for MS analysis, its long-term stability can be a concern. nih.gov To address this, two-step derivatization protocols have been developed. After the initial linkage-specific lactonization of α2,3-linked sialic acids, the lactone is opened and converted to a more stable amide derivative. mdpi.com This can be achieved through aminolysis, where an amine is used to open the lactone ring, forming a stable amide. nih.gov This two-step approach has been successfully applied to the analysis of N-glycans, O-glycans, and glycosphingolipid glycans. glycoforum.gr.jpresearchgate.net

A specific method, termed "lactone-driven ester-to-amide derivatization for sialic acid linkage-specific alkylamidation" (LEAD-SALSA), demonstrates that methyl-esterified α2,3-sialylated glycans can be selectively converted to amides via an intramolecular lactone intermediate. glycoforum.gr.jpacs.org This method allows for the easy assignment of sialyl linkages by comparing the signals of the esterified and amidated forms of the glycan. acs.org

The linkage-specific derivatization strategies involving lactone formation are not only qualitative but can also be applied for quantitative glycomic analysis. glycoforum.gr.jp By converting the different sialic acid linkages into forms with distinct masses, the relative abundance of each linkage type in a sample can be determined by comparing the intensities of the corresponding peaks in the mass spectrum. nih.gov

For instance, in the analysis of N-glycans from blood serum, α2,6-linked sialic acids can be converted to amides, while α2,3-linked sialic acids form lactones. nih.gov The subsequent permethylation of the glycans allows for their analysis by MALDI-TOF-MS, where the mass difference between the amidated and lactonized species enables their relative quantification. nih.gov The accuracy of this method has been validated by comparing the mass spectrometrically determined linkage ratios with those obtained by NMR. nih.gov

The stability of the derivatized products is crucial for accurate quantification. The conversion of the initially formed lactones of α2,3-linked sialic acids into stable amides in two-step derivatization protocols enhances the reliability of quantitative analyses. frontiersin.org This approach has been integrated into automated platforms for large-scale glycomic studies of plasma N-glycans. nih.gov

Development and Application of Authentic this compound Reference Standards

The accurate identification and quantification of sialic acid lactones in biological samples have been significantly hampered by the lack of authentic reference standards. mdpi.comunimi.it The lability of these compounds makes their isolation and characterization challenging, and early analytical methods were prone to misidentification. researchgate.netnih.gov

Recent advances in synthetic chemistry have enabled the preparation of various sialic acid lactones, including 1,4-, 1,7-, and γ-lactones, in their free or protected forms. unimi.it The synthesis of the 1,7-lactones of N-acetylneuraminic acid (Neu5Ac), N-glycolylneuraminic acid (Neu5Gc), and 3-deoxy-D-glycero-D-galacto-nononic acid (KDN) has been a significant breakthrough. acs.orgunimi.it These synthetic routes provide access to pure reference compounds, which are essential for validating and calibrating analytical methods. researchgate.netunimi.it

The availability of authentic standards has been instrumental in clarifying the shortcomings of previous analytical procedures. For example, it was demonstrated that the 1,7-lactones are not stable under the acidic hydrolysis conditions typically used to release sialic acids from glycoconjugates, and that they can be formed as artifacts during GC-MS derivatization. researchgate.netmdpi.com

Furthermore, isotopically labeled versions of sialic acid lactones have been synthesized to serve as internal standards in MS-based quantification. mdpi.comacs.org For example, deuterated derivatives of the 1,7-lactone of Neu5Ac have been prepared for use in HPLC and GC-MS analyses. mdpi.com The use of these internal standards allows for more accurate and precise quantification by correcting for variations in sample preparation and instrument response.

The development and application of these reference standards have significantly improved the reliability of this compound analysis, paving the way for a more accurate understanding of their potential roles in physiological and pathological processes. researchgate.netunimi.it

Functional Glycoscience: Roles of Sialic Acid Lactones in Glycoconjugate Biology

Influence of Sialic Acid Lactonization on Glycan Conformation and Diversity

Sialic acids, typically positioned at the non-reducing termini of glycan chains, contribute significantly to the structural and functional diversity of glycoconjugates. nih.gov A key modification that alters their properties is intramolecular lactonization, the formation of an internal ester linkage between the carboxyl group at the C-1 position and one of the hydroxyl groups on the same sialic acid molecule or an adjacent sugar. nih.govnih.gov This process neutralizes the negative charge of the sialic acid, a critical feature for many of its biological functions. frontiersin.orgnih.gov

The formation of a lactone ring imposes significant conformational constraints on the sialic acid residue. This restriction of rotational freedom alters the local three-dimensional structure of the terminal glycan epitope. The propensity for lactone formation and the type of lactone formed are influenced by the specific glycosidic linkage of the sialic acid. For instance, in chemical derivatization procedures, α2,3-linked sialic acids readily condense with the subterminal monosaccharide to form lactones, a reaction not observed with α2,6-linked sialic acids under the same conditions. nih.govbohrium.commdpi.com Similarly, α2,8-linked polysialic acids are known to form lactones more readily than their α2,9-linked counterparts, a property that can be exploited for their analytical differentiation. nih.gov

This process of lactonization is a form of post-glycosylational modification that enhances the structural diversity of sialoglycans, akin to other modifications such as O-acetylation, methylation, or sulfation. nih.govresearchgate.net The existence of different lactone forms, such as the 1,4- and 1,7-lactones of N-acetylneuraminic acid (Neu5Ac), further expands this diversity and suggests specific biological roles. nih.gov

| Lactone Type | Description | Associated Linkage/Context | Reference |

|---|---|---|---|

| Inter-residue Lactone | Ester linkage formed between the sialic acid C-1 carboxyl group and a hydroxyl group on an adjacent sugar residue. | Commonly observed with α2,3-linked sialic acids during chemical derivatization. | nih.govbohrium.com |

| Intra-residue 1,7-Lactone | Internal ester linkage between the C-1 carboxyl group and the C-7 hydroxyl group of the same sialic acid molecule. | Detected in biological glycoproteins such as MUC2 mucin and uromodulin. | nih.gov |

| Intra-residue 1,4-Lactone | Internal ester linkage between the C-1 carboxyl group and the C-4 hydroxyl group of the same sialic acid molecule. | Synthetically accessible and studied for its chemical properties. | nih.gov |

| Polysialic Acid Lactone | Lactonization within chains of polysialic acid, used to stabilize the structure for mass spectrometry analysis. | More readily formed in α2,8-linked polysialic acid than α2,9-linked structures. | nih.gov |

Molecular Recognition and Binding Interactions Involving Sialic Acid Lactones

Molecular recognition of sialic acids is fundamental to a vast array of biological processes, from immune regulation to pathogen infection. frontiersin.orgnih.govoup.com These interactions are predominantly governed by the terminal position, α-anomeric linkage, and, crucially, the negatively charged carboxylate group of the sialic acid. nih.govfrontiersin.org The formation of a this compound fundamentally alters the chemical nature of this recognition motif by neutralizing the negative charge and changing the local shape. nih.gov

This structural modification has profound implications for binding events. Most sialic acid-binding proteins have evolved to specifically recognize the ionized carboxyl group, making lactonization a potential "on/off" switch for molecular recognition. frontiersin.orgnih.gov

Sialic acid-binding lectins, such as the Siglec (Sialic acid-binding immunoglobulin-like lectin) family and the selectins, are key mediators of cell-cell interactions, particularly in the immune system. frontiersin.orgucsd.edu The binding mechanism of these lectins almost universally involves the formation of a salt bridge between the sialic acid's carboxylate group and a conserved, positively charged amino acid residue, typically arginine, in the lectin's binding pocket. frontiersin.org

The formation of a lactone eliminates the free carboxylate group required for this critical salt-bridge interaction. Consequently, sialic acid lactones are generally not recognized by these lectins, or their binding affinity is dramatically reduced. frontiersin.orgnih.gov This effectively "masks" the sialoglycan epitope from lectin recognition. This masking can be compared to the cis-interactions of the B-cell lectin CD22 (Siglec-2), where its binding site is occupied by sialic acids on the same cell surface, thereby regulating its activity. ucsd.edu Lactonization could therefore serve as a chemical mechanism to modulate the availability of glycan ligands for lectin binding, influencing processes like cell adhesion and immune signaling. ucsd.edu

| Molecule | Key Recognition Feature | Interaction with Siglecs | Biological Consequence of Interaction |

|---|---|---|---|

| Sialic Acid (Free Acid) | Negatively charged C-1 carboxylate group. | Strong binding via salt bridge with conserved arginine residue. | Mediates cell-cell recognition, immune cell signaling. |

| This compound | Neutralized C-1 carboxyl group (internal ester). | Binding is abrogated or significantly reduced. | Prevents lectin recognition; "masks" the glycan ligand. |

The metabolism of sialoglycoconjugates is tightly regulated by enzymes such as sialidases (neuraminidases), which cleave terminal sialic acids, and sialyltransferases, which add them. nih.govresearchgate.net The activity of these enzymes often depends on the recognition of the free sialic acid structure, including its carboxylate group.

Studies on other modifications to the sialic acid molecule provide insight into how lactonization might affect enzyme activity. For example, human neuraminidases exhibit reduced activity towards sialic acids that are modified with a 9-O-acetyl group. chemrxiv.org Given that the catalytic mechanisms of many sialidases involve interaction with the substrate's carboxylate group, the formation of a lactone is expected to render the sialoside resistant to cleavage. This would effectively inhibit desialylation, thereby stabilizing the terminal sialic acid cap on the glycan and prolonging the lifetime of the sialoglycoconjugate. nih.gov This resistance to enzymatic degradation could protect molecules and cells from processes initiated by desialylation. researchgate.net

Sialic Acid Lactones in the Context of Glycosylation Remodeling Processes

Glycosylation is a dynamic process, and the structures of glycans on the cell surface can be remodeled in response to physiological signals or pathological states. nih.gov Sialic acid lactonization can be viewed as a dynamic, potentially reversible, post-glycosylational modification that contributes to this remodeling. nih.gov The formation and hydrolysis of the lactone ester bond could function as a chemical switch, toggling the sialoglycan between a charged, lectin-binding state and a neutral, non-binding state.

This "epitope masking" and "unmasking" via lactonization could play a significant role in regulating cellular interactions. ucsd.edu For example, by blocking the recognition sites for endogenous lectins, lactonization could prevent unwanted cell-cell adhesion or modulate signaling thresholds. frontiersin.org Furthermore, the differential propensity of sialic acid linkages to form lactones adds another layer of regulatory control. nih.govnih.gov A cell could, in principle, alter the presentation of recognizable α2,6-linked sialic acids versus "masked" lactonized α2,3-linked sialic acids to fine-tune its interactions with the environment. This represents a subtle but potentially powerful mechanism for remodeling the functional glycome without altering the underlying genetic template.

Roles in Physiological and Pathological Glycosylation Processes

The presence of sialic acid lactones in biological systems suggests their involvement in both normal physiological functions and disease processes. nih.gov Their ability to modulate molecular recognition implies that a balance between the free acid and lactone forms of sialic acids may be crucial for maintaining homeostasis. nih.govnih.gov

In physiological contexts, sialic acid lactones have been identified as naturally occurring components of specific glycoproteins. For example, the 1,7-lactone of Neu5Ac constitutes a significant percentage of the total sialic acid content on the MUC2 mucin and on uromodulin, a protein abundant in the urine of pregnant women. nih.gov This suggests a specialized role in these contexts, possibly related to modulating the viscosity of mucus or protecting against pathogen binding in the urinary tract. nih.govnih.gov By neutralizing the negative charge, lactonization could prevent recognition by viruses and bacteria that use sialic acids as receptors for host cell entry. nih.govmdpi.com

In pathological conditions, alterations in glycosylation are a hallmark of diseases like cancer. researchgate.net Aberrant sialylation is known to contribute to tumor progression and metastasis. nih.gov The formation of sialic acid lactones could represent another dimension of this altered glycosylation. Their presence could impact cancer cell biology by modifying cell adhesion, masking tumor antigens from immune surveillance, or altering signaling pathways that are regulated by lectin binding. nih.gov Because of their distinct chemical nature and differential expression, sialic acid lactones are being investigated as potential biomarkers that could help discriminate between physiological and pathological states. nih.gov

Sialic Acid Lactones As Probes and Tools in Chemical Biology

Design Principles for Sialic Acid Lactone-Based Probes

The design of this compound-based probes for chemical biology applications is rooted in the principles of activity-based protein profiling (ABPP). These probes are engineered to target and report on the activity of specific enzymes within complex biological systems. The fundamental design incorporates three key elements: a recognition element, a reactive group, and a reporter tag.

Recognition Element : The sialic acid scaffold itself serves as the primary recognition element. uu.nl Since sialic acids are the natural substrates for enzymes like sialidases (neuraminidases) and sialyltransferases, a probe built on this framework can be specifically directed to the active sites of these enzymes. uu.nl

Reactive Group : A reactive group, or "warhead," is included to form a stable, covalent bond with the target enzyme, allowing for lasting labeling. In some probes, this is an engineered electrophilic trap, such as a difluoro motif, which traps the covalently bound intermediate in the enzyme's active site. uu.nl Strained ring structures, such as β-lactones, are considered "privileged structures" for probe design due to their balanced reactivity, making them effective electrophilic scaffolds that can be attacked by nucleophilic residues in an enzyme's active site. researchgate.netrsc.org The formation of an intramolecular lactone in sialic acid derivatives can also serve as a key reactive intermediate in derivatization strategies. universiteitleiden.nl

Reporter Tag : A reporter tag, such as a fluorophore or a "clickable" chemical handle (e.g., an azide (B81097) or alkyne), is incorporated for detection and analysis. uu.nl The placement of this tag is a critical design consideration. For instance, in designing probes for viral neuraminidases, the clickable tag is strategically placed at a position like C7 of the sialic acid, which does not have crucial interactions within the enzyme's active site, thereby avoiding interference with binding. uu.nl

Semi-synthetic strategies are often employed to create diverse sialic acid probes. This can involve the truncation of natural N-acetylneuraminic acid followed by the reconstruction of the carbon backbone to introduce various functional motifs. researchgate.net These modifications allow for the systematic probing of enzyme active sites and the exploration of their tolerance for different substrates. researchgate.net Fluorinated sialic acid derivatives have also been synthesized as mechanism-based inactivators, designed specifically to probe the catalytic mechanisms of sialidases and trans-sialidases. researchgate.net

Utility in Investigating Enzyme Substrate Promiscuity and Reaction Mechanisms

Sialic acid lactones and their synthetic precursors are invaluable tools for dissecting the reaction mechanisms and substrate specificity of sialic acid-processing enzymes. By creating a series of modified sialic acid analogs, researchers can systematically challenge the substrate tolerance of these enzymes. researchgate.net

In one such study, a variety of synthetic sialic acid probes with modified carbon backbones were created. These probes were used to assess the substrate promiscuity of CMP-sialic acid synthetase from Neisseria meningitidis and an engineered α2,3-sialyltransferase. The kinetic analysis revealed which structural modifications were tolerated by the enzymes, providing insight into the architecture of their active sites. The formation of a 1,7-lactone was also used as a tool during synthesis to unambiguously confirm the stereochemical configuration of certain intermediates. researchgate.net

Furthermore, sialic acid derivatives have been designed as mechanism-based inactivators to trap and identify catalytic intermediates. For example, 3-fluorosialosyl fluoride (B91410) was synthesized to probe the mechanism of sialidases. This compound was found to covalently label the catalytic nucleophile (Tyr346) of a sialidase from Trypanosoma rangeli. This finding provided the first direct evidence that this class of sialidases operates through a covalent glycosyl-enzyme intermediate, clarifying a long-standing question about their reaction mechanism. researchgate.net

Future Directions and Emerging Research Avenues for Sialic Acid Lactones

Development of Novel Synthetic Routes to Sialic Acid Lactones

The availability of pure and structurally defined sialic acid lactones is fundamental for detailed biological and analytical studies. Historically, the synthesis of these compounds has been challenging due to their inherent instability and the presence of multiple reactive functional groups. unimi.itresearchgate.net Future research is focused on developing more efficient, stereoselective, and scalable synthetic methodologies.

A significant area of development is the refinement of chemo-selective synthesis . Recent progress has been made in the synthesis of 1,7-lactones of N-acetylneuraminic acid (Neu5Ac), N-glycolylneuraminic acid (Neu5Gc), and 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN). nih.govacs.org A notable method involves a two-step process: treatment of the free sialic acid with benzyloxycarbonyl chloride, followed by hydrogenolysis to yield the desired 1,7-lactone. nih.govacs.org A corrected and more efficient general protocol for this lactonization has been established, reducing the required excess of benzyloxycarbonyl chloride. universiteitleiden.nl Researchers have also described a novel synthetic route to obtain free γ-lactones in high yields from the bicyclic 1,7-lactone of Neu5Ac under specific acidic and basic conditions. frontiersin.org

Chemoenzymatic synthesis represents another promising frontier, combining the precision of enzymatic catalysis with the versatility of chemical synthesis. nih.govmdpi.comacs.orgmdpi.comnih.gov This approach can offer high stereoselectivity and milder reaction conditions, which are advantageous for the synthesis of complex and sensitive molecules like sialic acid lactones. For instance, N-acetylneuraminate lyase (NAL) has been utilized in a continuous flow process to produce Neu5Ac derivatives, demonstrating the potential for scalable and efficient production. acs.org The application of enzymes like macrophomate (B1257912) synthase for the diastereoselective synthesis of the α-keto-γ-hydroxy acid moiety is another example of how chemoenzymatic strategies can be employed to construct the core structures of sialic acids, which can then be further modified to lactones. nih.govmdpi.com

Future efforts will likely focus on:

Developing one-pot synthesis strategies to improve efficiency and reduce purification steps.

Exploring novel protecting group strategies to allow for more precise modifications of the sialic acid scaffold before and after lactonization.

Expanding the library of synthesized sialic acid lactones to include a wider range of naturally occurring and non-natural derivatives to probe biological functions.

The synthesis of isotopically labeled sialic acid lactones to serve as internal standards for quantitative mass spectrometry-based studies. acs.org

Advancements in High-Resolution Analytical Techniques for Sialic Acid Lactones

The accurate detection and characterization of sialic acid lactones in complex biological samples is a significant analytical challenge, primarily due to their low abundance and instability. researchgate.netnih.gov Advancements in high-resolution analytical techniques are crucial for overcoming these hurdles.

Mass Spectrometry (MS) , coupled with various separation methods, is a cornerstone for the analysis of sialic acid lactones.

Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully used for the identification of various sialic acid derivatives, including 1,7-lactones. nih.govmdpi.com This technique often involves derivatization to create volatile compounds, such as the formation of heptafluorobutyrate derivatives, which allows for separation and identification based on their specific fragmentation patterns. nih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is increasingly being used for the simultaneous detection of different sialic acid forms, including lactones. unimi.it The development of new HPLC-MS methods is helping to overcome the limitations of previous analytical procedures, particularly in addressing the lability of these compounds. unimi.it

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS has been employed for the ultrasensitive characterization of oligosialic and polysialic acids, with lactonization being used to stabilize the molecules for analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of sialic acid lactones. researchgate.netfrontiersin.orgnih.gov 1D and 2D NMR techniques can provide detailed information about the conformation and connectivity of atoms within the molecule. The structure of the peracetylated 1,7-lactone of Neu5Ac, for example, was clarified by combining NMR analysis with MS and X-ray crystallography. nih.govmdpi.com NMR has also been instrumental in studying the stability and degradation of these lactones in solution. researchgate.net

Capillary Electrophoresis (CE) offers high-resolution separation of charged molecules and has been applied to the analysis of oligosialic acids and their lactone species. mdpi.com This technique can separate different lactonized forms based on their charge and mass, providing a powerful tool for isomer differentiation. mdpi.com

A key challenge in the analysis of sialic acids is distinguishing between linkage isomers (e.g., α2,3- vs. α2,6-linkages). Derivatization strategies that exploit the differential reactivity of these isomers are being developed. For instance, α2,3-linked sialic acids can form lactones with adjacent sugar residues, a reaction not possible for the α2,6-isomer. universiteitleiden.nlnih.govmdpi.comresearchgate.netresearchgate.net This differential lactonization can be used to distinguish between the isomers by MS.

Future advancements in this area will likely involve:

The development of more sensitive and robust derivatization techniques to stabilize sialic acid lactones for analysis.

The use of ion mobility-mass spectrometry (IM-MS) to improve the separation and characterization of isomeric lactones. rsc.org

The application of advanced NMR techniques, such as isotope-edited NMR, for in-depth structural studies of more complex sialyllactones. nih.gov

The development of integrated analytical workflows combining multiple techniques (e.g., LC-IM-MS) for comprehensive sialic acid lactone profiling in biological systems. rsc.org

Deeper Elucidation of this compound Biological Mechanisms

Sialic acid lactones are implicated in a range of biological processes, from immune modulation to pathogen interaction and cancer progression. unimi.itresearchgate.netwikipedia.org However, the precise molecular mechanisms underlying these functions are often not well understood. A major focus of future research will be to unravel these mechanisms in greater detail.

Sialic acid lactones can act as signaling molecules and modulate cellular interactions. nih.govontosight.ai For example, the 1,7-lactone of Neu5Ac has been shown to modulate signal transduction events initiated by interleukin-4 (IL-4) in lymphocytes, suggesting a role in immunomodulation. nih.gov Sialic acids, in general, are known to be ligands for Siglecs (sialic acid-binding immunoglobulin-type lectins), which are involved in cell adhesion and immune regulation. frontiersin.orgoatext.com The formation of a lactone can significantly alter the shape and charge of the sialic acid, which could in turn affect its binding to Siglecs and other sialic acid-binding proteins.

The presence of sialic acid lactones has been linked to various pathologies. unimi.itresearchgate.net In the context of Alzheimer's disease, it has been proposed that lactone formation may occur at sites of inflammation and that drug candidates with a lactone structure could be potent in interfering with glycosylated amyloid-β. oatext.com In cancer, altered sialylation patterns are a known hallmark, and the overexpression of sialic acids can create a negative charge on cell surfaces, which may aid in metastasis. wikipedia.org The formation of lactones could potentially influence these processes.

Future research in this area will aim to:

Identify the specific protein receptors that recognize and bind to sialic acid lactones.

Elucidate the downstream signaling pathways that are activated or modulated by this compound binding.

Investigate the role of sialic acid lactones in the context of the tumor microenvironment and their influence on immune evasion.

Determine how the formation and hydrolysis of sialic acid lactones are regulated in vivo and how this regulation is altered in disease states.

Explore the potential of sialic acid lactones as biomarkers for various diseases. unimi.it

Integration of Computational and Experimental Approaches in this compound Research

The integration of computational and experimental methods is becoming increasingly vital for advancing our understanding of sialic acid lactones. researchgate.netmdpi.comresearchgate.netnih.govresearchgate.netacs.org Computational approaches can provide insights into the structure, dynamics, and reactivity of these molecules that are often difficult to obtain through experimental means alone.

Molecular dynamics (MD) simulations can be used to study the conformational landscape of sialic acid lactones and their interactions with water and other molecules. nih.govacs.org For example, MD simulations have been used to investigate the hydrolytic reactivity of tri-sialic acid lactones, providing a quantitative description of the probability of water molecules localizing at the hydrolytic center. nih.gov

Quantum mechanics (QM) calculations , such as Density Functional Theory (DFT), can be used to investigate the stability of different lactone isomers and the energetics of their formation and hydrolysis. researchgate.net These calculations can help to rationalize experimental observations and guide the design of new synthetic routes. For example, DFT calculations have been used to understand the stability of lactone intermediates in derivatization reactions for sialic acid linkage analysis. researchgate.net

In silico docking studies can predict the binding modes of sialic acid lactones with proteins and help to identify potential biological targets. researchgate.netoatext.comnih.govresearchgate.net Such studies have been used to evaluate sialyllactones as potential scaffolds for the design of high-affinity neuraminidase inhibitors. mdpi.com In silico approaches have also been used to explore the potential role of sialic acids as receptors for viruses like SARS-CoV-2. nih.gov

The synergy between computational and experimental approaches is a powerful paradigm for future research. For example:

Computational predictions of biological targets can be validated through experimental binding assays.

Experimentally determined structures of this compound-protein complexes can be used to refine and validate computational models.

Insights from computational studies on lactone stability and reactivity can inform the design of new synthetic strategies and analytical methods.

By combining these approaches, researchers can gain a more comprehensive and detailed understanding of the chemical biology of sialic acid lactones, paving the way for the development of new diagnostic and therapeutic strategies targeting sialic acid-mediated processes.

Q & A

Q. Why is lactone formation critical in linkage-specific derivatization of α2,3-linked sialic acids?

Lactone intermediates are essential for efficient amidation of α2,3-linked sialic acids under standard derivatization protocols. The process involves two steps: (1) carboxyl group activation using reagents like EDC/HOBt to form a lactone with the adjacent galactose residue, and (2) direct aminolysis of the lactone by nucleophiles (e.g., methylamine) to yield stable amide derivatives. Without lactone formation, amidation efficiency drops significantly due to poor reactivity of the free carboxyl group under high-pH conditions .

Q. What analytical techniques are used to confirm lactone intermediate structures?

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are key methods. NMR identifies lactone configuration (e.g., C2 vs. C4 lactone) via diagnostic chemical shifts (e.g., 3.55–4.01 ppm regions for α2,3-sialyllactose lactones) . MALDI-TOF MS monitors reaction progress by tracking mass shifts corresponding to lactone formation (e.g., m/z 640.204 for α2,3-sialyllactitol lactone) and subsequent amidation .

Q. How can researchers optimize reaction conditions for lactone formation?

Key parameters include:

- Reagent selection : Dimethylamine (DMA) with EDC/HOBt promotes lactone stability, minimizing side reactions like esterification .

- pH control : Acidic conditions (pH 4–5) favor lactonization, while alkaline conditions (pH >9) facilitate aminolysis .

- Temperature : Room temperature (300 K) prevents premature lactone hydrolysis during NMR analysis .

Q. How is linkage specificity validated post-derivatization?

Model glycans (e.g., α2,3- and α2,6-sialyllactose) are used as standards. For example, α2,3-linked sialic acids form lactones that hydrolyze to amides, while α2,6-linked analogs remain unmodified. MALDI-TOF MS distinguishes these via mass shifts (e.g., m/z 671.250 for methylamide derivatives of α2,3-sialyllactitol) .

Advanced Research Questions

Q. How do conflicting reports on lactone stability impact derivatization protocols?

Studies show C2 lactones (common in α2,3-sialyllactose) hydrolyze faster than C4 lactones (observed in synthetic glycoconjugates), leading to variability in reaction yields . To mitigate this, protocols must be tailored to glycoconjugate type. For instance, ganglioside GM3 forms stable C2 lactones, while MUC1 glycopeptides favor C4 lactones, requiring distinct stabilization strategies .

Q. What role do glycoconjugate structures play in lactone formation and stability?

The glycosidic linkage and neighboring monosaccharides influence lactone configuration and hydrolytic stability. For example:

- α2,3-Sialyllactose forms C2 lactones resistant to hydrolysis during MALDI-TOF MS analysis .

- Synthetic sialyl T benzyl glycosides yield C2:C4 lactone ratios of 3:2, complicating derivatization efficiency . NMR studies of diverse glycoconjugates are needed to establish structure-stability relationships .

Q. How do solid-phase derivatization methods address limitations of solution-phase approaches?

Solid-phase methods minimize sample loss and simplify cleanup by immobilizing glycopeptides on matrices. This prevents lactone hydrolysis during solvent removal and improves reproducibility for α2,3-linked sialic acid analysis. For example, on-resin amidation stabilizes lactones, enabling precise linkage-specific quantification via MALDI-TOF MS .

Q. What are the implications of lactone hydrolysis rates on data interpretation?

Rapid lactone hydrolysis (e.g., during MALDI-TOF MS ionization) can lead to underestimation of α2,3-linked sialic acids. Stabilization methods include:

- Low-temperature analysis : Reduces in-source desialylation .

- Chemical quenching : Adding acidic buffers post-derivatization halts hydrolysis .

- Internal standards : Using deuterated lactones to correct for hydrolysis-induced signal loss .

Tables

Table 1: Key Lactone Configurations and Stability Across Glycoconjugates

Table 2: Comparison of Solution-Phase vs. Solid-Phase Derivatization

| Parameter | Solution-Phase | Solid-Phase |

|---|---|---|

| Lactone Stability | Low (prone to hydrolysis) | High (matrix-stabilized) |

| Sample Loss | High (~20–30%) | Low (<5%) |

| Reproducibility | Moderate | High |

| Throughput | Low | High |

| Adapted from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.